methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate
Overview
Description
Building Block for bis-indo synthesis and other related products, such as Fluo and Rhod
Scientific Research Applications
Synthesis and Structure
This compound has been involved in the synthesis of dinuclear oxophenoxovanadates, highlighting its role in creating mixed-valence complexes with potential applications in material science and catalysis (Mondal et al., 2005).
It is used in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its utility in creating novel organic compounds with potential pharmacological applications (Ukrainets et al., 2014).
Chemical Transformations
This chemical is integral in novel syntheses of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, a crucial step in developing new chemical entities for various applications (Koriatopoulou et al., 2008).
It plays a role in the development of novel compounds, such as o-methoxy-p-[bis-(2-chloroethyl)-amino]-phenylalanine, which have shown inhibitory action against various carcinomas, highlighting its relevance in cancer research (Pan et al., 1962).
Biological Applications
The compound is used in the preparation of bifunctional DTPA-like ligands, which are significant in the development of chelating agents for medical imaging and therapy (Anelli et al., 1999).
It has been involved in the formation of copper complexes with potential applications in the field of bioinorganic chemistry and catalysis (Buckley et al., 1982).
Molecular Interactions
The compound contributes to the synthesis and characterization of phenolate-bridged dimanganese(II) complexes, providing insights into the coordination chemistry and potential applications in molecular magnetism and catalysis (Gultneh et al., 1992).
It's pivotal in synthesizing heterocyclic systems, such as 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones, which have significance in medicinal chemistry and drug development (Percino et al., 2007).
The compound is involved in the synthesis of novel 2‐Amino‐4‐methylcyano‐5‐methylsulfonylpyrimidine Derivatives, indicating its utility in creating new molecules for potential pharmacological use (Kim et al., 1996).
It has been used to create 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, which are novel compounds with potential applications in drug discovery and pharmaceutical research (Koza et al., 2013).
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O12/c1-37-25(33)13-29(14-26(34)38-2)21-7-5-19(17-31)11-23(21)41-9-10-42-24-12-20(18-32)6-8-22(24)30(15-27(35)39-3)16-28(36)40-4/h5-8,11-12,17-18H,9-10,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVJFEORQSJZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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